molecular formula C15H13ClO2 B2876872 (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone CAS No. 68947-53-5

(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone

Cat. No. B2876872
CAS RN: 68947-53-5
M. Wt: 260.72
InChI Key: MQUNHTMSLSWKSA-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone” is a chemical compound with the molecular formula C15H13ClO2 . It is also known as Methanone, (4-chlorophenyl)(4-methoxyphenyl)- .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. Its molecular weight is 246.7 . More comprehensive data including melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) may be needed for a complete analysis.

Advantages and Limitations for Lab Experiments

(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has several advantages when used in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is a highly reactive compound, and can be used to synthesize a variety of compounds. However, (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone is toxic if ingested, and can be an irritant to the skin and eyes. Therefore, it is important to take safety precautions when handling this compound.

Future Directions

There are several potential future directions for research involving (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone. One possibility is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis. Finally, more research could be conducted to explore the potential applications of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone, such as the synthesis of new pharmaceuticals, dyes, fragrances, and flavoring agents.

Synthesis Methods

The synthesis of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone can be accomplished using a variety of methods. The most common method involves the reaction of 4-chloro-3-methylphenol with methylmagnesium bromide in the presence of a base. This reaction yields (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone in high yields. Other methods of synthesis include the reaction of 4-chloro-3-methylphenol with ethylmagnesium bromide, and the reaction of 4-chloro-3-methylphenol with ethylmagnesium chloride.

Scientific Research Applications

(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has been extensively studied in scientific research. It has been used as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticonvulsants. It has also been used in the synthesis of dyes, fragrances, and flavoring agents. In addition, (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has been used as a model compound to study the reactivity of aryl ketones.

Safety and Hazards

The safety and hazards associated with “(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone” are not specified in the retrieved data. For safe handling, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4-chlorophenyl)-(4-methoxy-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUNHTMSLSWKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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